Triphenylphosphine sulfide

Beschreibung

Eigenschaften

IUPAC Name |

triphenyl(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15PS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNGFCUGSYEOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192046 | |

| Record name | Phosphine sulfide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Triphenylphosphine sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3878-45-3 | |

| Record name | Triphenylphosphine sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylphosphine sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine sulfide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylphosphine sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68E5JRQ8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

triphenylphosphine sulfide chemical properties

An In-depth Technical Guide to the Chemical Properties of Triphenylphosphine (B44618) Sulfide (B99878)

Introduction

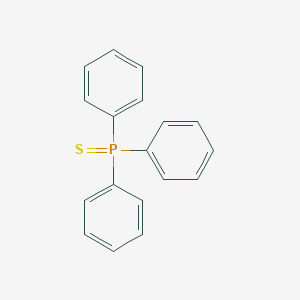

Triphenylphosphine sulfide, systematically named triphenyl-λ⁵-phosphanethione, is an organophosphorus compound with the chemical formula (C₆H₅)₃PS, commonly abbreviated as Ph₃PS. It presents as a colorless, air-stable solid that is soluble in many organic solvents.[1] Structurally, the molecule features a phosphorus atom at the center of a distorted tetrahedron, bonded to three phenyl rings and one sulfur atom, exhibiting idealized C₃ point group symmetry.[1][2] This compound serves as a key reagent in various organic synthesis applications and is also studied for its coordination chemistry. This guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis, and its primary chemical reactions.

Physicochemical and Spectroscopic Properties

The fundamental physical and spectroscopic data for this compound are summarized below. These properties are essential for its identification, handling, and application in research settings.

Physical Properties

The key physical characteristics of this compound are presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₈H₁₅PS[3][4] |

| Molar Mass | 294.35 g/mol [1][5] |

| Appearance | White to colorless crystalline solid[1][6][7] |

| Melting Point | 161–163 °C[1][8][9]; 162–164 °C[5][7] |

| Boiling Point | 428.7 °C (at 760 mmHg)[5][10] |

| Density | 1.20 g/cm³[5][10][11] |

| Water Solubility | Insoluble[5][9][11] |

| Organic Solubility | Soluble in dichloromethane (B109758), ethanol[1], isooctane[8] |

| Vapor Pressure | 3.71 x 10⁻⁷ mmHg (at 25 °C)[5] |

Spectroscopic and Structural Data

Spectroscopic data are critical for the structural elucidation and purity assessment of this compound. Table 2 compiles its characteristic spectral and crystallographic parameters.

| Parameter | Data |

| ³¹P NMR (CDCl₃) | δ = 43.3 ppm[6][12][13] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 7.72 ppm (m), 7.50 ppm (m), 7.44 ppm (m)[10][14] |

| ¹³C NMR (CDCl₃) | Spectra available[10] |

| Infrared (IR) | P=S stretch: 1169–1159 cm⁻¹[15] |

| Crystal System | Monoclinic[2] |

| Space Group | P2₁/c[2] |

| P=S Bond Length | 1.950 Å (average)[2] |

| P-C Bond Length | 1.817 Å (average)[2] |

Chemical Properties and Reactions

This compound is a versatile molecule in synthetic chemistry, primarily utilized as a sulfur-transfer agent. The sulfur atom is weakly nucleophilic.[1]

Synthesis from Triphenylphosphine

The most common synthesis of this compound involves the direct reaction of triphenylphosphine (PPh₃) with elemental sulfur (S₈). The reaction is typically rapid and high-yielding.[6][12] The proposed mechanism involves an initial nucleophilic attack by the phosphine (B1218219) on the S₈ ring to form a zwitterionic intermediate.[6][12][13] This is followed by a cascade of subsequent attacks by other phosphine molecules, ultimately breaking down the sulfur ring to yield eight equivalents of Ph₃PS.[6][13]

Caption: Proposed mechanism for the synthesis of Ph₃PS.

Sulfur Transfer Reactions

A key application of this compound is the conversion of epoxides to their corresponding episulfides (thiiranes).[1] In this reaction, Ph₃PS acts as a sulfur donor, and the thermodynamically stable triphenylphosphine oxide (Ph₃PO) is formed as a byproduct.[1] It is also used to convert ketenes into thioketenes.[1]

Caption: Synthetic utility of this compound.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, typically binding to metal centers through its sulfur atom.[15] For example, it reacts with diiodine (I₂) to form a 1:1 molecular charge-transfer complex, Ph₃PS·I₂.[16] It has also been used to synthesize complexes with rhodium(I) and ruthenium(II).[15]

Experimental Protocols

Rapid Synthesis of this compound

This procedure is adapted from a high-yield, room-temperature synthesis that is complete in under one minute.[6][12]

Materials:

-

Triphenylphosphine (PPh₃): 2.62 g (10.0 mmol)

-

Elemental Sulfur (S₈): 320 mg (10.0 mmol S atoms)

-

Dichloromethane (CH₂Cl₂): 5 mL

-

Methanol (B129727) (MeOH): ~10 mL

-

Test tube or small flask, vortex mixer, filtration apparatus

Procedure:

-

Add solid triphenylphosphine (10 mmol) and elemental sulfur (10 mmol) to a test tube.[6][12]

-

Immediately cap the tube and shake it vigorously using a vortex mixer. The solids will dissolve within approximately 30 seconds to form a pale-yellow solution. A slight increase in temperature may be noted.[6][12][13]

-

Continue shaking. After about 40 seconds, the product will precipitate as a white crystalline solid.[6][12]

-

Once precipitation is complete, cool the mixture to room temperature.[13]

-

Wash the precipitate with three portions of methanol (2 mL each).[6][12][13]

-

Dry the product in air or under vacuum. Expected yield: ~2.59 g (88%).[6][12] The product purity can be confirmed by NMR spectroscopy.[6][12][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Phosphine sulfide, triphenyl- | C18H15PS | CID 19758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound 98 3878-45-3 [sigmaaldrich.com]

- 9. This compound | 3878-45-3 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemwhat.com [chemwhat.com]

- 12. researchgate.net [researchgate.net]

- 13. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]

- 14. This compound(3878-45-3) 1H NMR spectrum [chemicalbook.com]

- 15. isca.me [isca.me]

- 16. Crystal structure of this compound diiodine; the first crystallographically characterised 1∶1 molecular charge-transfer complex of a tertiary phosphine sulfide with diiodine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of Triphenylphosphine Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine (B44618) sulfide (B99878) ((C₆H₅)₃PS or Ph₃PS) is an organophosphorus compound of significant interest in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of its molecular structure, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Molecular Structure and Geometry

Triphenylphosphine sulfide adopts a tetrahedral geometry around the central phosphorus atom, with the sulfur atom and the carbon atoms of the three phenyl rings occupying the vertices. The molecule possesses an idealized C₃ point group symmetry.[1] X-ray crystallography studies have elucidated the precise bond lengths and angles, providing a detailed picture of its three-dimensional structure.

Crystallographic Data

The crystal structure of this compound has been determined to be monoclinic.[2] The key structural parameters are summarized in the table below. The geometry at the phosphorus atom is approximately tetrahedral.[2]

| Parameter | Average Value | Reference |

| Bond Lengths | ||

| P=S Distance | 1.950 (3) Å | [2] |

| P-C Distance | 1.817 Å | [2] |

| Bond Angles | ||

| C-P-S Angle | 113.1 (6)° | [2] |

| C-P-C Angle | 105.7 (16)° | [2] |

| Crystal System | Monoclinic | [2] |

Note: The numbers in parentheses represent the estimated standard deviation of the mean.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of this compound. The key spectroscopic data are summarized below.

| Technique | Key Observations | Reference(s) |

| ³¹P NMR | A single resonance is observed at approximately 43.3 ppm (in CDCl₃, relative to 85% H₃PO₄).[1][3] | [1][3] |

| ¹H NMR | Multiplets are observed in the aromatic region, typically between 7.4 ppm and 7.8 ppm (in CDCl₃).[4] | [4] |

| ¹³C NMR | Resonances for the phenyl carbons are observed in the range of 128-135 ppm.[5] | [5] |

| IR | - P=S stretch: ~1169-1159 cm⁻¹[5]- Phenyl C=C skeletal vibrations: ~1480-1435 cm⁻¹[5]- Aromatic C-H stretch: ~3057-3054 cm⁻¹[5] | [5] |

Experimental Protocols

Synthesis of this compound

A rapid and efficient method for the synthesis of this compound involves the direct reaction of triphenylphosphine with elemental sulfur at room temperature.[1][3][6]

Materials:

-

Triphenylphosphine (Ph₃P)

-

Elemental sulfur (S₈)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent (e.g., chloroform (B151607), toluene)[1][6]

-

Methanol (B129727) (MeOH)

-

In a suitable reaction vessel (e.g., a test tube or round-bottom flask), combine equimolar amounts of triphenylphosphine and sulfur. For example, 2.62 g (10 mmol) of triphenylphosphine and 320 mg (10 mmol of S atoms) of sulfur.[1][3]

-

Add a minimal amount of dichloromethane (e.g., 5 mL for a 10 mmol scale reaction) to the solids.[1][3]

-

Vigorously shake or stir the mixture at room temperature. The reaction is exothermic, and the solids will dissolve to form a pale-yellow solution.[1][3]

-

Continue agitation. Within approximately 40-60 seconds, a white crystalline solid of this compound will precipitate out of the solution.[1][3]

-

Allow the mixture to cool to room temperature.

-

Collect the solid product by filtration.

-

Wash the precipitate with cold methanol (e.g., 2 mL x 3) to remove any unreacted starting materials and solvent residues.[1][3]

-

Dry the product in vacuo to obtain pure this compound as a white crystalline solid. An expected yield is around 88%.[1][3]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: Dissolve a sample of the synthesized this compound in deuterated chloroform (CDCl₃). Acquire the proton-decoupled ³¹P NMR spectrum. A single peak at approximately 43.3 ppm confirms the presence of the product.[1][3]

-

¹H and ¹³C NMR: Dissolve the sample in CDCl₃ and acquire standard ¹H and ¹³C NMR spectra to confirm the presence of the phenyl groups and the overall purity of the compound.

Infrared (IR) Spectroscopy: [7]

-

Prepare a KBr pellet containing a small amount of the this compound product.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Confirm the presence of characteristic peaks for the P=S bond, phenyl ring vibrations, and C-H bonds as detailed in the spectroscopic data table.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from starting materials to the characterized final product.

References

- 1. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine [mdpi.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound(3878-45-3) IR Spectrum [chemicalbook.com]

- 5. isca.me [isca.me]

- 6. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]

- 7. ionicviper.org [ionicviper.org]

An In-depth Technical Guide to the Synthesis of Triphenylphosphine Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenylphosphine (B44618) sulfide (B99878) from triphenylphosphine and elemental sulfur. The information presented is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis process.

Introduction

Triphenylphosphine sulfide is a stable organophosphorus compound with the chemical formula (C₆H₅)₃PS. It serves as a crucial reagent and ligand in various chemical transformations. The synthesis from triphenylphosphine and elemental sulfur is a classic and straightforward reaction, notable for its efficiency and high yield. Recent advancements have demonstrated that this reaction can be performed rapidly at room temperature, making it an even more attractive method for laboratory and potential industrial applications.[1][2][3]

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic attack of triphenylphosphine on the octasulfur ring (S₈).[1][2] This initial attack leads to the formation of a zwitterionic intermediate. A subsequent cascade of nucleophilic attacks by seven additional molecules of triphenylphosphine on the polysulfide chain ultimately yields eight molecules of this compound. The first step of this cascade is considered to be the rate-determining step.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a highly efficient and rapid synthesis of this compound.

| Parameter | Value | Reference(s) |

| Reactants | Triphenylphosphine, Elemental Sulfur (S₈) | [1][3] |

| Stoichiometry | 1:1 molar ratio (PPh₃:S) | [1][3] |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [1][3] |

| Other Suitable Solvents | Chloroform (CHCl₃), Toluene | [1][2] |

| Reaction Temperature | Room Temperature (slight exotherm to ~40 °C) | [1][2] |

| Reaction Time | < 1 minute (typically ~40 seconds) | [1][3] |

| Yield | 88% | [1][3] |

| Product Appearance | White crystalline solid | [1][2] |

| Purification Method | Filtration and washing with methanol (B129727) | [1][3] |

| ³¹P NMR (PPh₃ in CDCl₃) | 7.32 ppm | [1][2] |

| ³¹P NMR (Ph₃PS in CDCl₃) | 43.3 ppm | [1][2] |

Detailed Experimental Protocol

This protocol is adapted from a recently developed rapid synthesis method.[1][3]

Materials:

-

Triphenylphosphine (flakes)

-

Elemental sulfur (powder)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Test tube or round-bottom flask

-

Vortex mixer or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a suitable reaction vessel (e.g., a test tube for a 10 mmol scale), add solid triphenylphosphine (2.62 g, 10 mmol).[1][3]

-

Add an equimolar amount of elemental sulfur (0.32 g, 10 mmol of S atoms) to the triphenylphosphine.[1][3]

-

Immediately and vigorously shake the reaction mixture using a vortex mixer or stir rapidly with a magnetic stirrer.[1][3]

-

The solid reactants will dissolve, and the solution will become homogeneous and pale yellow within approximately 30 seconds. A slight increase in temperature to about 40 °C may be observed.[1][2]

-

After about 40 seconds, the product, this compound, will precipitate as a white solid.[1][3]

-

Allow the mixture to cool to room temperature.

-

Collect the white crystalline product by filtration.

-

Wash the precipitate with methanol (3 x 2 mL) to remove any unreacted starting materials or impurities.[1][3]

-

Dry the purified this compound to obtain the final product (yield ~2.59 g, 88%).[1][3]

-

The purity of the product can be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy.[1][2]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis and purification.

References

The Core Mechanism of Triphenylphosphine Sulfide Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS) is a common organophosphorus compound with significant applications in organic synthesis, including as a reagent for the conversion of epoxides to episulfides and in the formation of thioketenes.[1][2] Its formation is a key step in various desulfurization reactions, a process of significant interest in both academic research and industrial applications, including the analysis of sulfur compounds.[1][2] This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of triphenylphosphine sulfide, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanisms of Formation

The formation of this compound primarily proceeds through two main pathways: the direct reaction with elemental sulfur and the desulfurization of organic sulfur-containing compounds.

Reaction with Elemental Sulfur (S₈)

The most direct route to this compound involves the reaction of triphenylphosphine (PPh₃), a common organophosphorus compound, with elemental sulfur.[3][4][5][6] Elemental sulfur typically exists as a cyclic octatomic molecule (S₈). The reaction is initiated by the nucleophilic attack of the phosphorus atom of triphenylphosphine on the S₈ ring.[3][4] This initial attack is considered the rate-determining step and leads to the formation of a zwitterionic intermediate.[3][4] Subsequently, a cascade of nucleophilic attacks by seven additional molecules of triphenylphosphine on the polysulfide chain ultimately yields eight molecules of this compound.[3][4]

Historically, this reaction was considered to be slow at room temperature, often requiring elevated temperatures.[3][4] However, recent studies have demonstrated that the reaction can proceed very rapidly (less than one minute) at room temperature when conducted in a sufficient amount of an appropriate solvent, leading to high yields.[3][7]

Proposed Reaction Mechanism with Elemental Sulfur

Caption: Proposed mechanism for the reaction of triphenylphosphine with elemental sulfur.

Desulfurization of Organic Sulfur Compounds

Triphenylphosphine is a potent desulfurizing agent, capable of abstracting sulfur atoms from various organic compounds, leading to the formation of this compound. This reactivity is particularly notable with disulfides and polysulfides.

Desulfurization of Disulfides: The reaction with organic disulfides (RSSR') involves the nucleophilic attack of triphenylphosphine on one of the sulfur atoms.[8] This leads to the formation of a phosphonium (B103445) mercaptide intermediate.[8] Subsequent intramolecular collapse or nucleophilic attack by the mercaptide ion results in the formation of a sulfide (RSR') and this compound.[8] While diacyl and dithioacyl disulfides are readily desulfurized, dialkyl and diaryl disulfides often require more forcing conditions, such as heating in a solvent like boiling benzene (B151609) or even neat at high temperatures (250-300°C).[8][9]

Desulfurization of Polysulfides: Aromatic polysulfides, such as trisulfides and tetrasulfides, also react with triphenylphosphine to yield this compound.[10] Studies have shown that tetrasulfides are desulfurized significantly faster than trisulfides.[10]

Visible-Light-Driven Desulfurization: Recent advancements have demonstrated a visible-light-driven desulfurization of thiols promoted by a triphenylphosphine oxide (TPPO) and triphenylphosphine (TPP) complex.[11][12] In this process, photoexcitation of the TPPO-TPP complex facilitates single electron transfer, leading to the formation of radical ions that trigger the desulfurization process and subsequent C-C bond formation.[12]

General Desulfurization Workflow

Caption: General workflow for the desulfurization of organic compounds by triphenylphosphine.

Quantitative Data Summary

The efficiency of this compound formation is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Reaction of Triphenylphosphine with Elemental Sulfur

| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Dichloromethane (B109758) | Room Temperature | < 1 minute | 88 | [3][7] |

| Chloroform | Room Temperature | < 1 minute | High | [4] |

| Toluene | Room Temperature | < 1 minute | High | [4] |

| Benzene | 7.35 | - | - | [13] |

| 95% Ethanol | Reflux | - | - | [14] |

| Benzene | 70-100 (Reflux) | 8-10 hours | - | [15] |

Table 2: Desulfurization of Diphenyl Disulfide with Triphenylphosphine

| Conditions | Temperature (°C) | Time (minutes) | Product Yields (%) | Reference |

| Neat (Fusion) | 250 | 34 | 17 (PhSPh), 17 (Ph₃PS) | [8] |

| Neat (Fusion) | 250 | 120 | 63 (PhSPh), 67 (Ph₃PS) | [8] |

Table 3: Spectroscopic Data

| Compound | ³¹P NMR Chemical Shift (ppm) | Solvent | Reference |

| Triphenylphosphine (PPh₃) | -7.32 | CDCl₃ | [3] |

| This compound (Ph₃PS) | 43.3 | CDCl₃ | [3][4] |

Experimental Protocols

Synthesis of this compound from Elemental Sulfur

This protocol is adapted from a rapid and efficient method described in the literature.[3][7]

Materials:

-

Triphenylphosphine (flakes)

-

Elemental sulfur (powder)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (B129727) (MeOH)

-

Test tube or round-bottom flask

-

Vortex mixer or magnetic stirrer

Procedure:

-

To a test tube, add equimolar amounts of solid triphenylphosphine (e.g., 2.62 g, 10 mmol) and elemental sulfur (e.g., 320 mg, 10 mmol).[3][7]

-

Add a sufficient amount of dichloromethane (e.g., 5 mL for a 10 mmol scale).[3][7]

-

Vigorously shake the reaction mixture using a vortex mixer or stir rapidly with a magnetic stirrer at room temperature.[3][7]

-

The solid reactants will dissolve, and the solution will become homogeneous with a slight increase in temperature to about 40°C.[4]

-

Within approximately 40 seconds, this compound will precipitate as a white crystalline solid.[3][7]

-

Allow the mixture to cool to room temperature.

-

Filter the precipitate and wash it with methanol (2 x 3 mL).[3][7]

-

Dry the solid to obtain pure this compound. The reported yield for this procedure is 88%.[3][7]

Experimental Workflow

Caption: Workflow for the synthesis of this compound from elemental sulfur.

Conclusion

The formation of this compound is a fundamental reaction in organophosphorus chemistry with well-established mechanisms. The primary routes involve the direct reaction with elemental sulfur, initiated by a nucleophilic attack, and the desulfurization of various organic sulfur compounds. While traditionally requiring heat, modern protocols allow for the rapid and high-yield synthesis of this compound at room temperature. Understanding these core mechanisms, supported by the quantitative data and experimental protocols provided, is crucial for researchers and professionals in drug development and organic synthesis for the effective application of these reactions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. mdpi.com [mdpi.com]

- 4. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]

- 5. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 11. Triphenylphosphine oxide promoting visible-light-driven C–C coupling via desulfurization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Triphenylphosphine oxide promoting visible-light-driven C–C coupling via desulfurization - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00001J [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ionicviper.org [ionicviper.org]

- 15. CN103073584A - Method for preparing triphenylphosphine - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Triphenylphosphine Sulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triphenylphosphine (B44618) sulfide (B99878) in various organic solvents. Given the frequent use of triphenylphosphine in synthetic chemistry, understanding the solubility of its sulfide byproduct is critical for purification, reaction workup, and overall process development in research and drug discovery.

Quantitative Data on Solubility

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative data (e.g., in g/100 mL or mol/L at a given temperature) for the solubility of triphenylphosphine sulfide. However, qualitative descriptions of its solubility are available and have been compiled below. This information is valuable for solvent screening and initial process design.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Qualitative Solubility |

| Dichloromethane (B109758) | Halogenated Hydrocarbon | Soluble[1] |

| Chloroform | Halogenated Hydrocarbon | Soluble[2][3] |

| Toluene | Aromatic Hydrocarbon | Soluble[2][3] |

| Ethanol | Alcohol | Soluble[1] |

| Isooctane | Aliphatic Hydrocarbon | Soluble[4][5][6] |

| Methanol | Alcohol | Sparingly Soluble* |

*Methanol is often used as a wash solvent during the synthesis of this compound, implying that the compound is not highly soluble in it, allowing for the removal of more soluble impurities.[3][7]

It is noteworthy that in at least one documented synthesis, this compound precipitates from a dichloromethane solution upon completion of the reaction, indicating that while it is soluble, its solubility is finite and can be exceeded under reaction conditions.[3][7]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is necessary. The following is a detailed gravimetric method for quantifying the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hotplate

-

Thermostatic water bath (optional, for enhanced temperature stability)

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps

-

Glass syringe

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials for collecting filtrate

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a clean, dry glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation. b. Add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in the temperature-controlled shaker or on the magnetic stirrer within a water bath set to the desired experimental temperature. e. Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sampling of the Saturated Solution: a. After the equilibration period, cease agitation and allow the excess solid to settle for at least 2-4 hours, while maintaining the constant temperature. b. Preheat the glass syringe to the experimental temperature to prevent premature crystallization of the solute during sampling. c. Carefully draw a known volume of the clear supernatant into the preheated syringe, ensuring no solid particles are disturbed. d. Attach a 0.22 µm syringe filter to the syringe. e. Dispense the solution through the filter into a pre-weighed collection vial. Record the exact volume of the filtrate.

-

Gravimetric Analysis: a. Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent from the vial using a gentle stream of inert gas, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. c. Once the solid residue is completely dry, place the vial in a desiccator to cool to room temperature. d. Weigh the vial containing the dry this compound.

-

Calculation of Solubility: a. Mass of dissolved this compound: (Mass of vial + dry solid) - (Mass of empty vial) b. Mass of solvent: (Mass of vial + solution) - (Mass of vial + dry solid) c. Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100 d. Solubility (g/L): (Mass of dissolved solid / Volume of filtrate in L)

Visualization of Experimental Workflow

The following diagram provides a clear, step-by-step visualization of the experimental protocol for determining solubility.

Caption: A workflow diagram illustrating the key stages of the gravimetric method for solubility determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 3878-45-3 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

triphenylphosphine sulfide melting point and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical constants and experimental protocols related to triphenylphosphine (B44618) sulfide (B99878). The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

Triphenylphosphine sulfide, with the chemical formula (C₆H₅)₃PS, is a colorless, crystalline solid.[1] It is a common organophosphorus reagent used in various organic synthesis applications. A summary of its key physical constants is provided in the table below for easy reference.

| Physical Constant | Value |

| Melting Point | 161-163 °C[1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₅PS[3] |

| Molar Mass | 294.35 g/mol [1][3] |

| Density | 1.2 g/cm³[2][3][6] |

| Boiling Point | 428.7 ± 28.0 °C at 760 mmHg[3] |

| Flash Point | 213.1 ± 24.0 °C[3] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C[3] |

| Solubility | Soluble in dichloromethane (B109758), ethanol, and isooctane.[1][2] Insoluble in water.[2][6] |

| Appearance | Colorless to white crystalline solid[1] |

Experimental Protocols

Synthesis of this compound

A rapid and efficient method for the synthesis of this compound involves the direct reaction of triphenylphosphine with elemental sulfur.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Elemental Sulfur (S₈)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (B129727) (MeOH)

Procedure:

-

In a suitable reaction vessel, combine equimolar amounts of triphenylphosphine and sulfur.

-

Add a minimal amount of dichloromethane to facilitate stirring and create a concentrated reaction medium.

-

Agitate the mixture vigorously at room temperature. The reaction is exothermic and proceeds rapidly, often in under a minute.

-

The product, this compound, will precipitate out of the solution as a white solid.

-

Collect the solid by filtration.

-

Wash the collected precipitate with methanol to remove any unreacted starting materials or impurities.

-

Dry the purified this compound.

This method provides a high yield of this compound with high purity.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Thermometer

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. The packed sample height should be approximately 2-3 mm.

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube in the melting point apparatus and heat at a rapid rate to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Melting Point Measurement:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Place a new loaded capillary tube in the apparatus.

-

Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.

-

Record the temperature at which the entire solid has completely melted into a clear liquid. This is the end of the melting range.

-

Synthesis Workflow

The following diagram illustrates the straightforward workflow for the synthesis of this compound from triphenylphosphine and sulfur.

References

- 1. researchgate.net [researchgate.net]

- 2. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Melting Point [wiredchemist.com]

Spectroscopic Profile of Triphenylphosphine Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS), a key organophosphorus compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analysis of triphenylphosphine sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR, and 85% phosphoric acid (H₃PO₄) as an external standard for ³¹P NMR.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.72 - 7.65 | Multiplet | - | 6H, ortho-protons of phenyl rings |

| 7.52 - 7.38 | Multiplet | - | 9H, meta- and para-protons of phenyl rings |

Note: The signals for the meta and para protons often appear as a complex multiplet.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JP-C) Hz | Assignment |

| 132.9 | Doublet | ~98 | C1 (ipso-carbon) |

| 131.6 | Doublet | ~3 | C4 (para-carbon) |

| 130.6 | Doublet | ~9 | C2/C6 (ortho-carbons) |

| 128.5 | Doublet | ~12 | C3/C5 (meta-carbons) |

Note: The coupling between the phosphorus and carbon atoms is a key feature in the ¹³C NMR spectrum of organophosphorus compounds.[4]

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~43.3 | Singlet |

Note: The chemical shift is reported relative to 85% H₃PO₄. The spectrum is typically proton-decoupled.[1][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is typically recorded using a potassium bromide (KBr) pellet.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3055 | Medium | C-H stretching (aromatic) |

| ~1480, ~1435 | Strong | C=C stretching (phenyl ring) |

| ~1100 | Strong | P-phenyl stretching |

| ~745, ~690 | Strong | C-H bending (out-of-plane) |

| ~630 | Medium-Strong | P=S stretching |

Mass Spectrometry (MS)

Mass spectra are commonly obtained using Electron Ionization (EI).

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 294 | 100 | [M]⁺ (Molecular ion) |

| 262 | ~20 | [M - S]⁺ |

| 185 | ~60 | [P(C₆H₅)₂]⁺ |

| 108 | ~30 | [P(C₆H₅)]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak of CHCl₃ at 7.26 ppm or to internal TMS at 0 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm or to internal TMS at 0 ppm.[6]

-

-

³¹P NMR:

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Potassium Bromide (KBr) Pellet Method

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[8]

-

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[9][10]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty spectrometer.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[11]

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.[12][13]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Caption: Individual Spectroscopic Experimental Workflows.

References

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. This compound(3878-45-3) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. benchchem.com [benchchem.com]

- 7. barron.rice.edu [barron.rice.edu]

- 8. shimadzu.com [shimadzu.com]

- 9. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. ionicviper.org [ionicviper.org]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Triphenylphosphine Sulfide (CAS: 3878-45-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylphosphine (B44618) sulfide (B99878), with the CAS Number 3878-45-3, is a stable, colorless organophosphorus compound widely utilized in organic and organometallic chemistry.[1] Structurally, it features a tetrahedral phosphorus center bonded to three phenyl rings and one sulfur atom.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, applications, and safety information. Its primary roles include acting as a sulfur transfer reagent, a ligand in coordination chemistry, and an analytical reagent for sulfur detection.[1][3]

Chemical and Physical Properties

Triphenylphosphine sulfide, also known as triphenyl-λ⁵-phosphanethione, is a white, odorless solid at room temperature.[1][4] It is generally insoluble in water but soluble in various organic solvents.[5][6]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 3878-45-3 | [7] |

| Molecular Formula | C₁₈H₁₅PS | [8] |

| Molecular Weight | 294.34 g/mol | [9] |

| Appearance | White solid | [4] |

| Melting Point | 162 - 164 °C | [4] |

| Solubility | Insoluble in water | [5][6] |

| Density | 1.20 g/cm³ | [5] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source(s) |

| ³¹P NMR | Chemical shift (δ) ≈ 43.3 ppm (in CDCl₃) | [10][11] |

| ¹³C NMR | Phenyl ring signals observed between 128-135 ppm | [12] |

| IR Spectroscopy | C-H stretching vibrations observed at 3054-3057 cm⁻¹ | [12] |

| Mass Spectrometry | Molecular ion peak consistent with MW 294.35 | [8] |

Table 3: Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| P=S Bond Length | ~1.950 Å | [2] |

| P-C Bond Length | ~1.817 Å | [2] |

| C-P-S Bond Angle | ~113.1° | [2] |

| C-P-C Bond Angle | ~105.7° | [2] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the direct reaction of triphenylphosphine with elemental sulfur.[10] Older methods required prolonged heating, but recent procedures have demonstrated that the reaction can be completed in under a minute at room temperature.[13][14]

Experimental Protocol: Rapid Synthesis of this compound[10][13]

This protocol is based on the highly efficient method reported by Dager et al.

Materials:

-

Triphenylphosphine (PPh₃) (2.62 g, 10 mmol)

-

Elemental Sulfur (S₈) (320 mg, 10 mmol of S atoms)

-

Dichloromethane (B109758) (CH₂Cl₂) (5 mL)

-

Methanol (B129727) (MeOH) (~10 mL)

-

Reaction tube with a cap

-

Mechanical shaker (e.g., vortex mixer)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a reaction tube, add triphenylphosphine (2.62 g, 10 mmol).

-

Add elemental sulfur (320 mg, 10 mmol).

-

Add dichloromethane (5 mL) to the tube and securely cap it.

-

Begin vigorous shaking of the reaction mixture using a mechanical shaker.

-

Observe the reaction progress. The solid reactants will dissolve within approximately 30 seconds to form a pale-yellow solution. A slight exotherm may be noticed.

-

Continue shaking. After approximately 40 seconds, the product, this compound, will begin to precipitate as a white solid.[10]

-

Once precipitation is complete (typically within 1 minute of total reaction time), allow the mixture to cool to room temperature.

-

Filter the white precipitate using a Büchner funnel.

-

Wash the collected solid with three portions of methanol (2 mL each).

-

Dry the product in vacuo to yield pure this compound. (Typical yield: ~2.59 g, 88%).[10][13]

Caption: Workflow for the rapid synthesis of this compound.

Reactivity and Applications

This compound is a versatile reagent with applications spanning organic synthesis, coordination chemistry, and analytical methods.

Organic Synthesis

The primary use of this compound in organic synthesis is as a sulfur-transfer agent. It is particularly effective for the conversion of epoxides to their corresponding episulfides (thiiranes). This reaction proceeds with the concomitant formation of the thermodynamically stable triphenylphosphine oxide.[1]

Reaction: R₂C(O)CR₂ + Ph₃PS → R₂C(S)CR₂ + Ph₃PO

It also reacts with ketenes to generate thioketenes.[1]

Coordination Chemistry

The sulfur atom in this compound is weakly nucleophilic, allowing it to act as a Lewis base and a ligand for various metals.[1][15] Its bulky phenyl groups can influence the coordination sphere of the metal center, stabilizing complexes and affecting their structural properties.[3] It has been used to synthesize complexes with metals such as rhodium(I) and ruthenium(II).[12] For example, it forms complexes with the general formulas [Rh(Ph₃PS)₃Cl] and [Ru(Ph₃PS)₃Cl₂].[12]

Caption: Role of this compound as a ligand in coordination chemistry.

Analytical Chemistry

This compound is utilized in the analysis of sulfur compounds. Elemental sulfur and other labile organosulfur compounds react with triphenylphosphine to produce this compound, which can then be quantified using techniques like gas chromatography.[1][15]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [16] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [16] |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| STOT SE 3 | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[4]

-

Eye Protection: Wear safety glasses with side shields or goggles (compliant with EN166).[9]

-

Hand Protection: Wear suitable protective gloves.[9]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[9]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[4]

Toxicology:

-

The intravenous LD50 in mice is reported as 180 mg/kg.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. fishersci.com [fishersci.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 3878-45-3 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. spectrabase.com [spectrabase.com]

- 12. isca.me [isca.me]

- 13. researchgate.net [researchgate.net]

- 14. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]

- 15. wikiwand.com [wikiwand.com]

- 16. Phosphine sulfide, triphenyl- | C18H15PS | CID 19758 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Genesis of a Versatile Reagent: The Discovery and History of Triphenylphosphine Sulfide

A cornerstone of organophosphorus chemistry, triphenylphosphine (B44618) sulfide (B99878) ((C₆H₅)₃PS), has a rich history stretching back to the late 19th century. Its journey from a novel discovery to an indispensable tool in modern synthetic chemistry is a testament to the evolution of experimental techniques and theoretical understanding. This in-depth technical guide explores the seminal discovery, the evolution of its synthesis, and the elucidation of its reaction mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.

The Dawn of a New Phosphorus Compound: The First Synthesis

The first documented synthesis of triphenylphosphine sulfide is attributed to the German chemists August Michaelis and A. Flemming in 1871. Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for the study of this important class of compounds. The initial synthesis involved the direct reaction of triphenylphosphine with elemental sulfur. While the exact yield was not reported in their seminal paper, the method established the fundamental principle of phosphine (B1218219) sulfurization that remains relevant to this day.

Evolution of Synthetic Methodologies: A Journey Towards Efficiency

Since its initial discovery, the synthesis of this compound has undergone significant refinement, driven by the pursuit of higher yields, shorter reaction times, and milder reaction conditions. The following table summarizes the evolution of key synthetic methods, highlighting the progress in efficiency and experimental design.

| Method | Year | Key Reagents | Solvent | Reaction Time | Yield (%) |

| Michaelis and Flemming | 1871 | Triphenylphosphine, Elemental Sulfur | Not specified | Not specified | - |

| Bartlett and Meguerian | 1956 | Triphenylphosphine, Elemental Sulfur | Benzene (B151609) | Several hours | ~95% |

| Modern Room Temperature | 2022 | Triphenylphosphine, Elemental Sulfur | Dichloromethane (B109758) | < 1 minute | 88% |

Delving into the Reaction: The Mechanistic Pathway

A significant leap in understanding the formation of this compound came in 1956 with the work of P. D. Bartlett and G. Meguerian. Their kinetic studies elucidated the mechanism of the reaction between triphenylphosphine and elemental sulfur (in its S₈ crown form). The reaction proceeds through a nucleophilic attack of the phosphorus atom on the sulfur ring, leading to the formation of a zwitterionic intermediate. This is followed by a series of intramolecular sulfur transfers, ultimately yielding the stable this compound.

Caption: Reaction mechanism of this compound formation.

Experimental Protocols: From Historical to Modern Synthesis

To provide a practical understanding of the evolution of synthetic techniques, this section details the experimental protocols for both a classical and a modern method for the preparation of this compound.

Classical Synthesis (Based on Bartlett and Meguerian, 1956)

Objective: To synthesize this compound via the reaction of triphenylphosphine with elemental sulfur in a heated solvent.

Materials:

-

Triphenylphosphine

-

Elemental Sulfur

-

Benzene (or Toluene)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A solution of triphenylphosphine in benzene is prepared in a round-bottom flask equipped with a reflux condenser.

-

A stoichiometric amount of elemental sulfur is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

The progress of the reaction can be monitored by the disappearance of the yellow color of elemental sulfur.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then recrystallized from ethanol to yield pure this compound as a white crystalline solid.

Modern, Rapid Synthesis at Room Temperature (2022)

Objective: To synthesize this compound rapidly and efficiently at room temperature.[1][2][3][4][5]

Materials:

-

Triphenylphosphine (2.62 g, 10 mmol)[2]

-

Elemental Sulfur (0.32 g, 10 mmol)[2]

-

Dichloromethane (5 mL)[2]

-

Methanol (for washing)[2]

Procedure:

-

In a test tube, combine triphenylphosphine and elemental sulfur.[2]

-

Add dichloromethane to the mixture.[2]

-

Shake the test tube vigorously. The reaction is exothermic and proceeds rapidly, with the solids dissolving to form a clear solution, followed by the precipitation of the product. The entire reaction is typically complete in under one minute.[2]

-

Filter the resulting white precipitate and wash it with a small amount of cold methanol.[2]

-

Dry the product to obtain pure this compound. The reported yield for this method is approximately 88%.[2]

Logical Progression of Synthetic Improvement

The advancement in the synthesis of this compound showcases a clear progression towards more efficient and sustainable chemical practices.

Caption: Evolution of this compound synthesis.

Conclusion

The journey of this compound from its discovery in the 19th century to its current status as a readily accessible and versatile reagent is a compelling narrative of scientific progress. The development of highly efficient, room-temperature synthetic methods from the early, less defined procedures underscores the power of mechanistic understanding and the continuous drive for improvement in chemical synthesis. This historical and technical overview provides a valuable resource for researchers, enabling a deeper appreciation of this fundamental organophosphorus compound and its role in advancing the chemical sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 3. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the P=S Bond in Triphenylphosphine Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS), a stable and crystalline organophosphorus compound, is a versatile reagent in organic synthesis and coordination chemistry.[1] The reactivity of the phosphorus-sulfur (P=S) double bond is central to its synthetic utility, participating in a range of transformations including desulfurization, sulfur transfer reactions, and serving as a ligand for transition metals. This technical guide provides a comprehensive overview of the core reactivity of the P=S bond in triphenylphosphine sulfide, with a focus on its applications in organic synthesis and coordination chemistry. The guide includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in research and development.

Physicochemical Properties

This compound is a colorless solid with a melting point of 161-163 °C.[1] It is soluble in various organic solvents such as dichloromethane (B109758) and ethanol.[1] The molecule possesses an idealized C₃ point group symmetry.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅PS | [2] |

| Molecular Weight | 294.35 g/mol | [2] |

| Melting Point | 161-163 °C | [1] |

| ¹H NMR (CDCl₃) | δ 7.72 (m), 7.50 (m), 7.44 (m) | [3] |

| ³¹P NMR (CDCl₃) | δ 43.3 ppm | [4] |

| IR (KBr, cm⁻¹) | P=S stretch: ~637 cm⁻¹ | [3] |

| P=S Bond Dissociation Enthalpy | ~347 kJ/mol | [5] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the direct reaction of triphenylphosphine (PPh₃) with elemental sulfur (S₈).[4] This reaction is typically fast and high-yielding.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenylphosphine (flakes)

-

Elemental sulfur

-

Dichloromethane (CH₂Cl₂)

-

Methanol (B129727) (MeOH)

Procedure: [4]

-

To a test tube, add equimolar amounts of solid triphenylphosphine (e.g., 2.62 g, 10 mmol) and elemental sulfur (e.g., 320 mg, 10 mmol).

-

Add a minimal amount of dichloromethane (e.g., 5 mL) to facilitate stirring.

-

Shake the reaction mixture vigorously. The reaction is exothermic and proceeds rapidly, often in less than a minute.

-

The product, this compound, will precipitate as a white solid.

-

Filter the solid product and wash with methanol (3 x 2 mL).

-

Dry the product to obtain pure this compound.

Yield: 88%[4]

Characterization: The purity of the product can be confirmed by ¹H, ³¹P, and ¹³C NMR spectroscopy.[4]

Reactivity of the P=S Bond

The reactivity of the P=S bond in this compound is characterized by the nucleophilicity of the sulfur atom and the ability of the phosphorus center to stabilize a positive charge.[1] This allows for a variety of chemical transformations.

Desulfurization Reactions

This compound is a key product in desulfurization reactions where triphenylphosphine is used to abstract sulfur from organic polysulfides.[6] The formation of the stable Ph₃PS drives these reactions.

Table 2: Desulfurization of Aromatic Polysulfides with Triphenylphosphine

| Substrate | Product | Reaction Conditions | Yield of Ph₃PS | Reference |

| Diphenyl disulfide | Diphenyl sulfide | Neat, 250-300 °C, N₂ atmosphere | High (qualitative) | [7] |

| Bis(4-methylbenzene) trisulfide | Bis(4-methylbenzene) disulfide | Room temperature | Not specified | [8] |

| Bis(4-methylbenzene) tetrasulfide | Bis(4-methylbenzene) trisulfide | Room temperature | Not specified | [8] |

Sulfur Transfer Reactions: Synthesis of Thiiranes from Epoxides

A significant application of this compound is the conversion of epoxides to thiiranes (episulfides).[1] This reaction proceeds via a sulfur transfer mechanism.

Experimental Protocol: Conversion of Epoxides to Thiiranes

Table 3: Synthesis of Thiiranes from Epoxides

| Epoxide Substrate | Thiirane Product | Reaction Conditions | Yield | Reference |

| Styrene oxide | Styrene sulfide | Not specified | High (qualitative) | [9] |

| Cyclohexene oxide | Cyclohexene sulfide | Not specified | Not specified | [9] |

It is important to note that other reagents, such as thiourea, are also commonly used for this transformation and may offer milder reaction conditions.[10]

Coordination Chemistry

The sulfur atom in this compound can act as a soft Lewis base, allowing it to coordinate to various transition metals.[11] This has led to the synthesis and characterization of numerous metal complexes.

Table 4: Metal Complexes of this compound

| Metal Center | Complex | Synthesis Conditions | Reference |

| Rhodium(I) | [Rh(Ph₃PS)₃Cl] | Wilkinson's catalyst treated with Ph₃PS in methanol/benzene | [12] |

| Ruthenium(II) | [Ru(Ph₃PS)₃Cl₂] | RuCl₃ treated with Ph₃PS in aqueous alcohol/benzene | [12] |

| Palladium(II) | [Pd(Hdz)(PPh₃)Cl] (Hdz = dithizonate) | PdCl₂ with dithizone (B143531) and PPh₃ | [8][13] |

The coordination of Ph₃PS to a metal center can be confirmed by spectroscopic methods, such as a shift in the P=S stretching frequency in the IR spectrum.[12]

Mechanistic Insights

Synthesis of this compound

The reaction is initiated by a nucleophilic attack of the triphenylphosphine on the S₈ ring, leading to a zwitterionic intermediate. This is followed by a cascade of subsequent attacks by other triphenylphosphine molecules to break down the sulfur ring and form eight equivalents of this compound.[4]

Caption: Synthesis of this compound

Desulfurization of Disulfides

The desulfurization of a disulfide by triphenylphosphine proceeds through a nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms of the disulfide bond. This forms a phosphonium (B103445) salt intermediate, which then undergoes further reaction to yield the corresponding sulfide and this compound.

Caption: Desulfurization of Disulfides

Conversion of Epoxides to Thiiranes

The mechanism for the conversion of epoxides to thiiranes using this compound is proposed to involve the initial formation of a complex between the epoxide and Ph₃PS, followed by an intramolecular rearrangement and elimination of triphenylphosphine oxide to yield the thiirane.[14]

Caption: Epoxide to Thiirane Conversion

Conclusion

The reactivity of the P=S bond in this compound is a cornerstone of its utility in modern organic and inorganic chemistry. Its role in desulfurization, sulfur transfer reactions, and as a ligand for transition metals highlights its versatility. This guide provides a foundational understanding of these core reactivities, supported by experimental data and mechanistic visualizations, to aid researchers in leveraging the full potential of this valuable reagent. Further exploration into the catalytic applications of its metal complexes and the development of stereoselective sulfur transfer reactions remain promising areas for future research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phosphine sulfide, triphenyl- | C18H15PS | CID 19758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(3878-45-3) IR Spectrum [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Novel palladium(II) complex derived from mixed ligands of dithizone and triphenylphosphine synthesis, characterization, crystal structure, and DFT study | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 9. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. isca.me [isca.me]

- 13. ajol.info [ajol.info]

- 14. Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]

Triphenylphosphine Sulfide: A Versatile Source of Elemental Sulfur for Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylphosphine (B44618) sulfide (B99878) (TPPS), with the chemical formula (C₆H₅)₃PS, is a stable, crystalline organophosphorus compound. While it is often considered a byproduct in various chemical reactions, its utility as a sulfur atom donor has carved a significant niche in organic synthesis. This technical guide provides a comprehensive overview of triphenylphosphine sulfide as a source of elemental sulfur, with a focus on its applications in the synthesis of sulfur-containing molecules relevant to drug development. We will delve into the quantitative aspects of its formation and sulfur-transfer capabilities, provide detailed experimental protocols, and visualize key processes to facilitate understanding and application in a research setting.

Synthesis of this compound

The most direct and common method for the synthesis of this compound involves the reaction of triphenylphosphine (PPh₃), a readily available and inexpensive reagent, with elemental sulfur (S₈).[1] This reaction is typically fast, high-yielding, and can be performed under mild conditions.[1]

Quantitative Data for Synthesis

The following table summarizes the key quantitative data for a highly efficient synthesis of this compound.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Triphenylphosphine (10 mmol) | Elemental Sulfur (10 mmol) | Dichloromethane (B109758) (5 mL) | ~40 | < 1 minute | 88 | [1][2] |

| Triphenylphosphine (10 mmol) | Elemental Sulfur (10 mmol) | Chloroform | Room Temperature | < 1 minute | High | [3] |

| Triphenylphosphine (10 mmol) | Elemental Sulfur (10 mmol) | Toluene | Room Temperature | < 1 minute | High | [3] |

Experimental Protocol: Rapid Synthesis of this compound

This protocol is adapted from a reported efficient synthesis of TPPS.[1][2]

Materials:

-

Triphenylphosphine (2.62 g, 10 mmol)

-

Elemental sulfur (powdered, 320 mg, 10 mmol)

-

Dichloromethane (CH₂Cl₂, 5 mL)

-

Methanol (B129727) (MeOH, ~10 mL)

-

Test tube or small flask

-

Vortex mixer or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a test tube, add triphenylphosphine (2.62 g, 10 mmol) and elemental sulfur (320 mg, 10 mmol).

-

Add dichloromethane (5 mL) to the test tube.

-

Immediately cap the test tube and shake vigorously using a vortex mixer or stir rapidly with a magnetic stirrer.

-

The reaction is exothermic, and the solids will dissolve within approximately 30 seconds to form a pale-yellow solution.[1]

-

Continue shaking/stirring. After about 40 seconds, this compound will precipitate as a white solid.[1]

-

Allow the mixture to cool to room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with cold methanol (2 x 5 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound. Expected yield: ~2.59 g (88%).[1][2]

This compound as a Sulfur Transfer Reagent

The primary application of this compound as a sulfur source is in the transfer of a single sulfur atom to a substrate, with the concomitant formation of the thermodynamically stable triphenylphosphine oxide (Ph₃PO). A prominent example of this is the conversion of epoxides to thiiranes (episulfides).[4]

Synthesis of Thiiranes from Epoxides

The reaction of TPPS with epoxides provides a convenient method for the synthesis of thiiranes, which are valuable three-membered sulfur-containing heterocycles and versatile intermediates in organic synthesis.

General Reaction: R₂C(O)CR₂ + (C₆H₅)₃PS → R₂C(S)CR₂ + (C₆H₅)₃PO

Quantitative Data for Thiirane (B1199164) Synthesis

While a comprehensive table with numerous examples is beyond the scope of this guide, the following provides representative data for this transformation. The yields are generally moderate to good, depending on the substrate.

| Epoxide Substrate | Reaction Conditions | Yield of Thiirane (%) | Reference |

| Styrene Oxide | Benzene, reflux | 65 | [5] |

| Cyclohexene Oxide | Benzene, reflux | 70 | [5] |

Experimental Protocol: Synthesis of a Thiirane from an Epoxide

This generalized protocol is based on established procedures for the conversion of epoxides to thiiranes using TPPS.

Materials:

-

Epoxide (1 equivalent)

-

This compound (1.1-1.5 equivalents)

-

Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

-

Reaction flask with condenser

-

Heating source (e.g., heating mantle)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Set up a reaction flask equipped with a condenser under an inert atmosphere.

-

Dissolve the epoxide and this compound in the anhydrous solvent in the reaction flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting epoxide), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired thiirane. The byproduct, triphenylphosphine oxide, can also be separated during this step.

Visualizing Workflows and Logical Relationships

Experimental Workflow: From Elemental Sulfur to Thiirane

The following diagram illustrates the typical laboratory workflow for the synthesis of a thiirane from elemental sulfur, using triphenylphosphine as the sulfur acceptor and subsequent transfer agent.

Caption: Workflow for thiirane synthesis using TPPS.

Logical Relationship: Role in Drug Discovery